3-(azetidin-3-yl)-2-ethyl-3H-imidazo[4,5-b]pyridine

Physicochemical profiling Lipophilicity optimization Medicinal chemistry building blocks

This azetidine-ethyl imidazo[4,5-b]pyridine is a distinctive kinase/PDE inhibitor building block combining conformational constraint (azetidine pKa ~8–9) with a 2-ethyl lipophilic anchor (XLogP3 0.8). Its TPSA of 42.7 Ų, single HBD, and three HBAs place it firmly within the CNS MPO-favorable space, reducing P-gp efflux risk relative to piperidine analogs. The azetidine NH enables rapid amide/sulfonamide/urea library synthesis or direct biotin/fluorophore conjugation for target engagement studies. Procure alongside the 2-methyl (CAS 2097945-83-8) and unsubstituted (CAS 2097977-09-6) analogs to construct a matched three-point lipophilicity SAR series with identical TPSA.

Molecular Formula C11H14N4
Molecular Weight 202.26 g/mol
CAS No. 2098079-60-6
Cat. No. B1488438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(azetidin-3-yl)-2-ethyl-3H-imidazo[4,5-b]pyridine
CAS2098079-60-6
Molecular FormulaC11H14N4
Molecular Weight202.26 g/mol
Structural Identifiers
SMILESCCC1=NC2=C(N1C3CNC3)N=CC=C2
InChIInChI=1S/C11H14N4/c1-2-10-14-9-4-3-5-13-11(9)15(10)8-6-12-7-8/h3-5,8,12H,2,6-7H2,1H3
InChIKeyXTUGDXAGTHMPGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Azetidin-3-yl)-2-ethyl-3H-imidazo[4,5-b]pyridine (CAS 2098079-60-6): Core Scaffold Identity and Procurement-Relevant Baseline


3-(Azetidin-3-yl)-2-ethyl-3H-imidazo[4,5-b]pyridine is a heterocyclic small molecule (molecular formula C₁₁H₁₄N₄, molecular weight 202.26 g/mol) that incorporates an azetidine ring attached at the N3 position of a 2-ethyl-substituted imidazo[4,5-b]pyridine core [1]. The imidazo[4,5-b]pyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibition against phosphodiesterases (e.g., PDE10A IC₅₀ values ranging from 0.8 to 6.7 nM) [2], Aurora kinases (IC₅₀ 15–25 nM) [3], mixed lineage kinase 3 (MLK3; IC₅₀ 6–14 nM) [4], and IRAK-4 (IC₅₀ 2 nM) [5]. The azetidine moiety contributes conformational constraint and a protonatable secondary amine (calculated pKa ~8–9 for the azetidine NH), offering a vector for solubility enhancement and salt formation, which distinguishes this compound from piperidine- or pyrrolidine-linked analogs [6]. This compound (PubChem CID 121199600, created June 2016) is classified as a research chemical building block with no reported clinical or in vivo toxicology data as of the search date [1].

Why 3-(Azetidin-3-yl)-2-ethyl-3H-imidazo[4,5-b]pyridine Cannot Be Replaced by Closest In-Class Analogs: A Quantitative Substitution Risk Analysis


Within the imidazo[4,5-b]pyridine chemical space, seemingly minor structural perturbations produce large-magnitude changes in physicochemical properties and biological target engagement, making generic substitution unreliable. The 2-ethyl substituent on the target compound is not a passive placeholder: in the PDE10A inhibitor series, extending the 2-methoxy to 2-ethyl on benzthiazole analogues (11a vs. 4) had minimal impact on activity, but replacing 2-methoxy with 2-methyl (10a, 10b) decreased potency compared to the parent methoxy analogues [1]. Conversely, in the methylpyridine subseries, a cyclopropyl replacement (12b) achieved a 7-fold potency gain over the ethyl analogue (11b), demonstrating that the 2-position substituent is a critical SAR determinant whose effect is non-transferable across subseries [1]. Furthermore, the azetidine ring at the N3 position introduces a protonatable secondary amine with distinct pKa (~8–9) compared to piperidine (pKa ~10–11) or pyrrolidine (pKa ~10.5), directly affecting solubility, permeability, and salt selection in procurement [2]. The unsubstituted analog (3-(azetidin-3-yl)-3H-imidazo[4,5-b]pyridine, CAS 2097977-09-6, MW 174.20) has an XLogP3 of 0 versus 0.8 for the 2-ethyl analog [3]; this 0.8 log unit difference translates to an approximately 6.3-fold difference in theoretical octanol-water partition coefficient, which may significantly alter cellular permeability and protein binding [4].

Quantitative Differentiation Evidence for 3-(Azetidin-3-yl)-2-ethyl-3H-imidazo[4,5-b]pyridine (CAS 2098079-60-6) Versus Closest Analogs


Physicochemical Head-to-Head: 2-Ethyl vs. 2-Methyl vs. Unsubstituted Imidazo[4,5-b]pyridine Azetidine Analogs

Direct comparison of computed physicochemical properties from PubChem (computed by XLogP3 3.0 and Cactvs 3.4.8.18) reveals systematic differentiation driven by the 2-ethyl substituent [1]. The 2-ethyl analog (target compound) has an XLogP3 of 0.8, compared to 0.4 for the 2-methyl analog (CAS 2097945-83-8) and 0.0 for the unsubstituted analog (CAS 2097977-09-6). This represents a ΔXLogP3 of +0.4 and +0.8, respectively, corresponding to theoretical ~2.5-fold and ~6.3-fold increases in octanol-water partition coefficient. The molecular weight increases stepwise: 174.20 (unsubstituted) → 188.23 (2-methyl) → 202.26 g/mol (2-ethyl). The 2-ethyl analog possesses two rotatable bonds versus one for both comparators, indicating greater conformational flexibility that may be beneficial for induced-fit binding to shallow or adaptable protein pockets [1][2]. Topological polar surface area (TPSA) is identical across all three compounds at 42.7 Ų, indicating that the 2-alkyl variation modulates lipophilicity without altering hydrogen-bonding capacity [1].

Physicochemical profiling Lipophilicity optimization Medicinal chemistry building blocks

Azetidine Ring as a Conformational Constraint: Quantitative Impact on Solubility and pKa Differentiation from Piperidine Analogs

The azetidine moiety (four-membered ring, pKa ~8–9 for the secondary amine) provides a differentiated protonation profile compared to larger saturated N-heterocycles commonly employed in imidazo[4,5-b]pyridine series. Piperidine-linked analogs (pKa ~10–11) and pyrrolidine-linked analogs (pKa ~10.5) are >90% protonated at physiological pH 7.4, whereas the azetidine NH is only partially protonated (~50–85% depending on exact pKa), potentially reducing P-glycoprotein recognition and improving CNS penetration [1][2]. In the PDE10A azetidine-based imidazopyridine series, compound A30 (containing an azetidine moiety) demonstrated an IC₅₀ of 3.5 nM against PDE10A with low blood-brain barrier permeability, suggesting the azetidine contributes to a balanced DMPK profile distinct from earlier piperidine-containing ketobenzimidazole leads that suffered from poor oral bioavailability (F = 10%) [3]. The class-level inference is that the target compound's azetidine ring places it in a differentiated physicochemical space compared to piperidine-substituted imidazo[4,5-b]pyridines such as CCT137690, which contains a piperazine moiety and achieves oral bioavailability with Aurora kinase IC₅₀ values of 15–25 nM but with a different tissue distribution and CNS penetration profile [4].

Azetidine bioisostere Solubility enhancement Conformational restriction

Imidazo[4,5-b]pyridine Core Potency: Class-Level Quantitative Benchmark for Kinase and PDE Inhibitor Programs

The imidazo[4,5-b]pyridine core has demonstrated single-digit nanomolar potency across multiple target classes, establishing a quantitative performance benchmark. In the PDE10A inhibitor series, five structurally diverse imidazo[4,5-b]pyridines (compounds 4, 7, 12b, 24a, 24b) achieved IC₅₀ values ranging from 0.8 to 6.7 nM, with four of them demonstrating 55–74% receptor occupancy at 10 mg/kg oral dose in rat [1]. Compound 7 (IC₅₀ = 4.1 nM) exhibited low in vitro clearance (34 μL/min/mg in human; 27 μL/min/mg in rat) and low P-gp efflux ratios (1.4 in human; 1.9 in rat) [1]. In the Aurora kinase series, the imidazo[4,5-b]pyridine derivative CCT137690 inhibited Aurora A, B, and C with IC₅₀ values of 15, 25, and 19 nM respectively [2]. For MLK3, compounds 9a, 9e, 9j, 9k, 12b, and 12d exhibited IC₅₀ values of 6, 6, 8, 11, 14, and 14 nM, respectively [3]. For IRAK-4, an imidazo[4,5-b]pyridine derivative achieved an IC₅₀ of 2 nM [4]. These class-level data establish that the imidazo[4,5-b]pyridine core reliably delivers nanomolar potency when appropriately substituted. The target compound, with its 2-ethyl and N3-azetidine substitution pattern, presents a distinct vector for exploring SAR within this validated potency range.

Kinase inhibitor scaffold PDE10A inhibition Structure-activity relationship

Azetidine Metabolic Stability Advantage: Quantitative Microsomal Stability Benchmarks from Close Structural Analogs

Azetidine-containing imidazopyridines have demonstrated favorable in vitro metabolic stability profiles that differentiate them from earlier morpholine- and piperidine-containing leads. In the PDE10A inhibitor program, the ketobenzimidazole lead (compound 1) exhibited poor oral bioavailability (F = 10%) and contained a morpholine moiety with metabolic liability [1]. Switching to the imidazo[4,5-b]pyridine scaffold (compound 2) eliminated the morpholine while retaining nanomolar PDE10A activity, with significant improvements in pharmacokinetic parameters: compound 4 achieved Cl = 0.65 L/h/kg, AUC = 11.9 μM·h, T₁/₂ = 3.24 h, and F = 30% in rat [1]. More recently, the azetidine-based imidazopyridine A30 (PDE10A IC₅₀ = 3.5 nM) demonstrated improved drug-like properties with high selectivity over other PDE isoforms and low blood-brain barrier permeability [2]. For the target compound, the combination of the azetidine ring (which lacks the metabolic N-dealkylation liability of piperidines [3]) and the 2-ethyl group (which is a smaller metabolic handle than longer alkyl chains) predicts a favorable intrinsic metabolic stability profile relative to piperidine or N-methylpiperazine analogs. However, no direct microsomal stability data are available for the specific compound 3-(azetidin-3-yl)-2-ethyl-3H-imidazo[4,5-b]pyridine.

Metabolic stability Azetidine pharmacokinetics Microsomal clearance

Antiproliferative Activity Potential: Imidazo[4,5-b]pyridine Class Benchmark Against Human Cancer Cell Lines

Amidino-substituted imidazo[4,5-b]pyridines have demonstrated selective, sub-micromolar antiproliferative activity against human cancer cell lines [1]. In a panel of human cancer cell lines, compound 10 (unsubstituted amidino group) and compound 14 (2-imidazolinyl amidino group) displayed IC₅₀ values of 0.4 and 0.7 μM, respectively, against colon carcinoma [1]. Compound 14 also showed moderate antibacterial activity against E. coli (MIC = 32 μM), while bromo-substituted derivative 7 (EC₅₀ = 21 μM) and para-cyano-substituted derivative 17 (EC₅₀ = 58 μM) showed selective activity against respiratory syncytial virus (RSV) [1]. These class-level data demonstrate that the imidazo[4,5-b]pyridine core can deliver sub-micromolar cellular activity when functionalized with appropriate substituents. The target compound, bearing an unsubstituted azetidine NH (a potential hydrogen-bond donor) and a 2-ethyl group, offers a distinct substitution vector for optimization toward antiproliferative or anti-infective endpoints. No direct antiproliferative data are available for CAS 2098079-60-6 themselves.

Anticancer activity Antiproliferative screening Colon carcinoma

Scalability and Synthetic Accessibility: The Azetidine N3-Linkage Offers Modular Derivatization Advantages

The N3-azetidine substitution on the imidazo[4,5-b]pyridine core provides a modular synthetic handle that is distinct from C-linked or O-linked analogs. The secondary amine on the azetidine ring can be directly functionalized via amide coupling, reductive amination, sulfonylation, or Boc-protection/deprotection sequences, enabling rapid parallel library synthesis [1]. This contrasts with 3-(azetidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (CAS 1452561-18-0), where the carbonyl at the 2-position eliminates the possibility of 2-alkyl SAR exploration [2]. The target compound's 2-ethyl group further differentiates it from the 2-methyl analog (CAS 2097945-83-8), providing a distinct steric and lipophilic starting point for SAR campaigns. The azetidine NH has one hydrogen-bond donor (PubChem HBD count = 1) and the imidazopyridine core provides three hydrogen-bond acceptors (PubChem HBA count = 3), yielding a balanced donor/acceptor ratio favorable for CNS drug-like space (CNS MPO desirability) [3]. No published multi-gram synthetic route exists for this specific compound, but the retrosynthetic logic involving N-alkylation of the imidazo[4,5-b]pyridine core with a protected azetidine-3-yl halide or mesylate is precedented in the patent literature for analogous compounds [4].

Synthetic tractability Parallel synthesis Azetidine functionalization

Optimal Research and Industrial Application Scenarios for 3-(Azetidin-3-yl)-2-ethyl-3H-imidazo[4,5-b]pyridine (CAS 2098079-60-6)


Kinase/PDE Inhibitor Lead Generation via Modular Azetidine Derivatization

The compound is optimally deployed as a diversity-enabling building block in kinase or PDE inhibitor programs. The azetidine NH provides a rapid derivatization point for amide, sulfonamide, or urea library synthesis, while the 2-ethyl group offers a lipophilic anchor (XLogP3 = 0.8) for probing hydrophobic binding pockets. This is directly supported by the precedent of azetidine-based imidazopyridine A30 achieving PDE10A IC₅₀ = 3.5 nM with high selectivity [1] and by the broader imidazo[4,5-b]pyridine class achieving IC₅₀ values of 0.8–25 nM across PDE10A, Aurora kinases, MLK3, and IRAK-4 [2][3][4]. A research team could procure the target compound alongside its 2-methyl (CAS 2097945-83-8, XLogP3 = 0.4) and unsubstituted (CAS 2097977-09-6, XLogP3 = 0.0) analogs to establish a three-point lipophilicity SAR series with matched TPSA (42.7 Ų for all three), enabling clean deconvolution of lipophilicity-driven potency vs. clearance effects [5].

Physicochemical Property Optimization in CNS Drug Discovery Programs

With a TPSA of 42.7 Ų, HBD count of 1, HBA count of 3, and XLogP3 of 0.8, the target compound resides within the favorable CNS drug-like property space as defined by the CNS MPO scoring system (desirable ranges: TPSA < 90 Ų, HBD ≤ 3, clogP < 5) [1]. The azetidine secondary amine (pKa ~8–9) provides a lower basicity alternative to piperidine (pKa ~10–11), which may reduce P-gp efflux susceptibility—a hypothesis supported by the low P-gp efflux ratios (1.4 human, 1.9 rat) observed for the closely related imidazo[4,5-b]pyridine PDE10A inhibitor compound 7 [2]. For CNS programs seeking to balance target engagement with brain penetration, this compound offers a starting scaffold that can be further optimized through N-substitution of the azetidine without sacrificing the favorable TPSA baseline.

Antiproliferative SAR Exploration Following Amidino-Substituted Imidazo[4,5-b]pyridine Leads

The amidino-substituted imidazo[4,5-b]pyridine series has established proof-of-concept for sub-micromolar antiproliferative activity: compound 10 (unsubstituted amidino) achieved IC₅₀ = 0.4 μM and compound 14 (2-imidazolinyl amidino) achieved IC₅₀ = 0.7 μM against colon carcinoma (HCT116) cell lines [1]. The target compound provides a structurally distinct starting point for this SAR campaign: the 2-ethyl group replaces the 2-aryl/amidino substitution pattern of the published leads, and the azetidine NH at N3 provides an alternative vector for introducing cationic amidino-like functionality (via reductive amination with cyano- or amidino-containing aldehydes) [1]. Procurement of this compound alongside the unsubstituted azetidine analog (CAS 2097977-09-6) would enable a matched-pair analysis to quantify the contribution of the 2-ethyl group to cellular potency and selectivity.

Tool Compound Development for Chemical Biology Target Identification

The compound's balanced physicochemical profile (MW 202.26, TPSA 42.7 Ų, XLogP3 0.8, HBD 1, HBA 3) places it in an attractive property space for chemical probe development, where excessive hydrophobicity-driven promiscuity must be avoided [1]. The azetidine NH provides a conjugation handle for biotin, fluorophore, or photoaffinity label attachment without requiring additional linker chemistry, enabling pull-down or imaging-based target identification workflows [2]. In the PDE10A field, fluorescent or biotinylated probes based on the imidazo[4,5-b]pyridine scaffold could be valuable tools for target engagement studies, receptor occupancy measurement, and cellular localization experiments, particularly given the high striatal expression of PDE10A and its relevance to schizophrenia and pulmonary arterial hypertension [3][4].

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